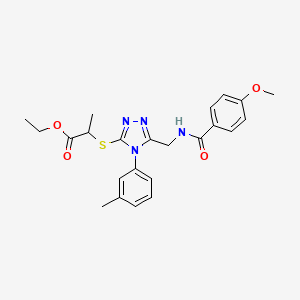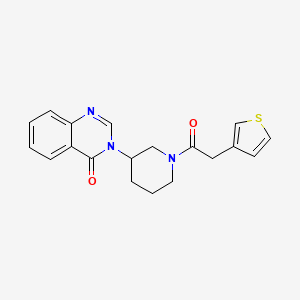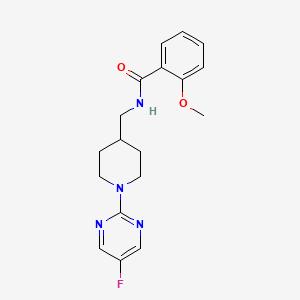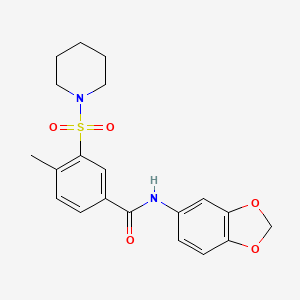
ethyl 2-((5-((4-methoxybenzamido)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-((5-((4-methoxybenzamido)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)propanoate is a useful research compound. Its molecular formula is C23H26N4O4S and its molecular weight is 454.55. The purity is usually 95%.
BenchChem offers high-quality ethyl 2-((5-((4-methoxybenzamido)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-((5-((4-methoxybenzamido)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
1. Anticancer Properties and Cell Migration Inhibition
Compounds with a similar structural framework, specifically those with 1,2,4-triazole moieties, have shown promising applications in inhibiting cancer cell migration and growth. The derivatives of 1,2,4-triazole-thiol, particularly those bearing the hydrazone moiety, have demonstrated cytotoxicity against human melanoma, triple-negative breast cancer, and pancreatic carcinoma cell lines. Notably, some synthesized compounds exhibited higher cytotoxicity against melanoma cell lines, with certain compounds being recognized for their selectivity towards cancer cells. This indicates their potential use as anticancer and antimetastatic candidates (Šermukšnytė et al., 2022).
2. Molecular Characterization and Reactivity Analysis
Compounds containing the 1,2,4-triazol-3-ylthio moiety have been synthesized and characterized to understand their molecular structure, reactivity, and potential applications. Techniques such as FT-IR, NMR, and UV spectroscopy, along with theoretical calculations like Density Functional Theory (DFT), have been used for their characterization. These compounds, like ETMM (ethyl-5-(thiophene-2-yl)-4H-1,2,4-triazol-3-ylthio)methyl-6-methoxycoumarin), show promise in various fields due to their well-defined molecular electrostatic potentials and reactivity descriptors (Sarac, 2020).
3. Antimicrobial and Enzyme Inhibition
The antimicrobial and enzyme inhibitory activities of 1,2,4-triazole derivatives are noteworthy. These compounds have been evaluated for their antimicrobial, anti-lipase, and antiurease properties, indicating their potential as therapeutic agents. The synthesis process often involves microwave-assisted methods, leading to a variety of compounds with potential biological activities (Özil et al., 2015).
4. Radiopharmaceutical Applications
Specific derivatives of 1,2,4-triazole have been studied for their potential in radiopharmaceutical applications, especially in brain imaging. Compounds like EHPTIP have shown good antimicrobial activity and, upon radiolabeling with isotopes like I-125, have demonstrated high brain uptake and stability, indicating their potential as novel agents for brain Single Photon Emission Computed Tomography (SPECT) (Abdel-Ghany et al., 2013).
Eigenschaften
IUPAC Name |
ethyl 2-[[5-[[(4-methoxybenzoyl)amino]methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O4S/c1-5-31-22(29)16(3)32-23-26-25-20(27(23)18-8-6-7-15(2)13-18)14-24-21(28)17-9-11-19(30-4)12-10-17/h6-13,16H,5,14H2,1-4H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPNRNUFSPUVVME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)SC1=NN=C(N1C2=CC=CC(=C2)C)CNC(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Diethyl 5-[[2-[[4-cyclohexyl-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2632263.png)
![3-(4-Chlorophenyl)sulfonyl-6-fluoro-4-[4-(4-fluorophenyl)piperazin-1-yl]quinoline](/img/structure/B2632266.png)
![2-(3-{[(3,4-dimethoxyphenyl)sulfonyl]amino}phenoxy)-N-isopropylnicotinamide](/img/structure/B2632267.png)
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-N'-(1,2-oxazol-3-yl)oxamide](/img/structure/B2632269.png)
![N-[2-(3-Oxo-5H-1,4-benzoxazepin-4-yl)ethyl]but-2-ynamide](/img/structure/B2632272.png)

![1-((4-((4-((difluoromethyl)thio)phenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)propan-2-ol](/img/structure/B2632275.png)
![2-[(3-Fluoro-4-methylphenyl)amino]cyclobutan-1-ol](/img/structure/B2632276.png)
![N-(2,5-dimethylphenyl)-2-[[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide](/img/structure/B2632277.png)
